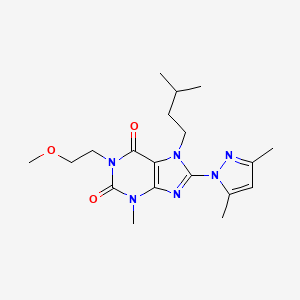

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as DCOPA, is an organic compound with a wide range of applications in scientific research. It is used in a variety of experiments, from biochemical and physiological studies to drug synthesis and drug design. DCOPA has a unique structure that makes it an attractive target for researchers who are looking for new ways to create and study compounds.

Scientific Research Applications

- Sulfentrazone , a triazolinone herbicide, owes its existence to this compound. The synthesis of Sulfentrazone involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. Continuous flow microreactors have been employed to enhance efficiency and yield in this process .

- 2,4-Dichlorophenylboronic acid (a derivative of our compound) serves as a valuable boron reagent. These reagents play a crucial role in Suzuki–Miyaura coupling reactions, facilitating the synthesis of diverse organic compounds .

- Researchers have conducted kinetic studies on the nitration of our compound. The activation energy for this reaction was determined to be approximately 40.204 kJ/mol .

- Crystallographic literature contains closely related structures involving ArN(H)C(=O)(CH₂)₃C(=O)OH, which includes our compound. Detailed structural analysis provides insights into its properties .

Herbicide Synthesis:

Boron Reagents in Organic Chemistry:

Kinetics Studies:

Crystallography and Structural Analysis:

Mechanism of Action

Target of Action

The specific target of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is currently unknown . Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to act as synthetic plant hormones . They are used in many crops to control broadleaf weeds .

Mode of Action

It’s worth noting that compounds with similar structures, like 2,4-d, act by causing uncontrolled growth in broadleaf weeds, while most grasses remain relatively unaffected .

Biochemical Pathways

Related compounds like 2,4-d are known to affect the normal growth pathways of plants, leading to uncontrolled growth and eventual death of the plant .

Pharmacokinetics

Similar compounds like 2,4-d are known to be highly water-soluble, which can influence their bioavailability and environmental distribution .

Result of Action

Similar compounds like 2,4-d are known to cause uncontrolled growth in broadleaf weeds, leading to their eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid . For instance, the pH, temperature, and presence of other chemicals can affect its stability and activity .

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCPCJNONCMHLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,4-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2477221.png)

![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2477226.png)

![N-benzyl-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2477230.png)

![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)